molecular formula C14H26O4 B14001879 Bis(2-methylbutyl) butanedioate CAS No. 623-89-2

Bis(2-methylbutyl) butanedioate

Cat. No.: B14001879
CAS No.: 623-89-2
M. Wt: 258.35 g/mol
InChI Key: ZJVNYQFZJFPWOJ-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl) butanedioate (C₁₄H₂₆O₄) is a branched diester derived from succinic acid (butanedioic acid) and 2-methylbutanol. Its structure features two 2-methylbutyl groups esterified to the terminal carboxyl groups of succinic acid . The compound is characterized by its branched alkyl chains, which influence its physical-chemical properties, such as lower volatility and higher hydrophobicity compared to linear esters.

Key identifiers:

  • IUPAC Name: this compound
  • SMILES: CCC(C)COC(=O)CCC(=O)OCC(C)CC
  • Molecular Weight: 258.36 g/mol (calculated from C₁₄H₂₆O₄).

Properties

CAS No.

623-89-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

bis(2-methylbutyl) butanedioate

InChI

InChI=1S/C14H26O4/c1-5-11(3)9-17-13(15)7-8-14(16)18-10-12(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

ZJVNYQFZJFPWOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CCC(=O)OCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylbutyl) butanedioate can be synthesized through the esterification reaction between butanedioic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl) butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butanedioic acid and 2-methylbutanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Bis(2-methylbutyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylbutyl) butanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Bis(2-methylbutyl) butanedioate belongs to the succinate ester family. Its analogs vary in alkyl chain length, branching, and substituents, which directly affect properties like solubility, volatility, and industrial applicability. Below is a comparative analysis with key analogs:

Table 1: Structural and Inferred Property Comparison
Compound Name CAS Number Molecular Formula Alkyl Group Structure Key Inferred Properties
This compound Not provided C₁₄H₂₆O₄ Branched C₅ (2-methylbutyl) Low water solubility; moderate viscosity
Diethyl butanedioate 123-25-1 C₈H₁₄O₄ Linear C₂ (ethyl) High volatility; hydrophilic
Diisobutyl succinate 925-06-4 C₁₂H₂₂O₄ Branched C₄ (isobutyl) Low volatility; plasticizer applications
Bis(3-methylbutyl) butanedioate 818-04-2 C₁₄H₂₆O₄ Branched C₅ (3-methylbutyl) Similar to target compound; isomer effects
Bis(2-phenoxyethyl) butanedioate 7460-86-8 C₂₀H₂₂O₆ Aromatic ether substituents High molecular weight; low volatility

Research Findings and Trends

Volatility and Solubility
  • This compound : The branched C₅ alkyl chains reduce volatility compared to linear esters like diethyl butanedioate, which is highly volatile and used in flavorings .
  • Diisobutyl succinate (C₁₂H₂₂O₄): Exhibits lower volatility than diethyl succinate due to its branched isobutyl groups, making it suitable for plasticizers .
  • Bis(2-phenoxyethyl) butanedioate (C₂₀H₂₂O₆): The aromatic phenoxy groups further decrease water solubility and volatility, aligning with trends observed in high-molecular-weight esters .
Data Limitations

A critical gap exists in published data for this compound. For instance, while bis(3-methylbutyl) itaconate (a structurally similar itaconate ester) has documented density (≈0.95–1.02 g/cm³) and viscosity (≈15–25 mPa·s) , analogous data for succinate esters are absent in the provided evidence.

Biological Activity

Introduction

Bis(2-methylbutyl) butanedioate, also known as diisobutyl succinate, is an organic compound with the molecular formula C12_{12}H22_{22}O4_4 and a molecular weight of approximately 230.3 g/mol. It is classified as a diester derived from butanedioic acid (succinic acid) and 2-methylbutanol. This compound is notable for its applications in organic synthesis and its potential biological activities, particularly regarding toxicity and metabolic interactions.

This compound is characterized by its low volatility and relatively high boiling point, making it suitable for various industrial applications. The primary chemical reactions involving this compound include:

  • Hydrolysis : Converts to butanedioic acid and 2-methylbutanol under acidic or basic conditions.
  • Transesterification : Can react with other alcohols to form different esters.
  • Oxidation : May undergo oxidation to yield corresponding carboxylic acids.

The hydrolysis reaction can be summarized as follows:

Bis 2 methylbutyl butanedioate+H2OAcid BaseButanedioic acid+2 Methylbutanol\text{Bis 2 methylbutyl butanedioate}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{Butanedioic acid}+\text{2 Methylbutanol}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly concerning its toxicity profile. Studies have shown that exposure to this compound can lead to dose-dependent cytotoxicity, especially affecting the nasal mucosa in animal models.

Toxicological Studies

  • Cytotoxicity : A study reported degenerative changes in the olfactory epithelium of rats following inhalation exposure to dibasic esters, including this compound. The observed effects were linked to the compound's ability to interact with biological membranes, leading to cellular damage.
  • Metabolic Pathways : Interaction studies focus on the metabolic conversion of this compound within biological systems. Research suggests that metabolites formed during this process may contribute to potential toxic effects.

Case Study 1: Inhalation Toxicity in Rats

A comprehensive study investigated the inhalation toxicity of dibasic esters, including this compound. The results indicated:

  • Exposure Duration : Rats exposed for extended periods exhibited significant olfactory epithelium degeneration.
  • Dose-Response Relationship : Higher doses correlated with increased severity of tissue damage.

Case Study 2: Metabolic Conversion and Toxicity

Another study explored the metabolic pathways of this compound in vitro using liver microsomes from rats:

  • Metabolite Identification : Several metabolites were identified, some of which displayed higher toxicity than the parent compound.
  • Enzyme Interaction : The compound was shown to interact with cytochrome P450 enzymes, indicating potential for bioactivation.

Data Table: Summary of Biological Effects

Biological EffectObservationsReference
CytotoxicityDose-dependent effects on nasal mucosa
Olfactory Epithelium DamageDegenerative changes observed in rats
Metabolite ToxicityHigher toxicity observed in certain metabolites
Enzyme InteractionInteracts with cytochrome P450 enzymes

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which participate in various biochemical processes. The exact molecular targets depend on the specific application context.

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